molecular formula C21H20FN3O2S B2816977 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-93-9

4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2816977
CAS RN: 1021227-93-9
M. Wt: 397.47
InChI Key: ZKSRWYJDLDIELZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based inhibitor that has been studied for its inhibitory effects on certain enzymes and proteins. In

Scientific Research Applications

Antimicrobial Applications

  • Enhanced Antimicrobial Activity: The presence of a fluorine atom in benzamides, such as in the compound "4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide," has been shown to enhance antimicrobial activity. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial efficacy against various bacterial and fungal strains, highlighting the critical role of fluorine in increasing antimicrobial potency (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

  • Anticancer Activity: Compounds structurally related to "4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide" have been evaluated for their anticancer potential. Ravinaik et al. (2021) designed and synthesized benzamides with varying substituents and assessed their anticancer activity across multiple cancer cell lines, demonstrating moderate to excellent efficacy, thus indicating the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Other Biological Activities

  • Gastrokinetic Activity: Kato et al. (1992) explored a series of benzamides for their gastrokinetic activity, revealing that certain derivatives promote gastric emptying in rats. This study suggests the potential utility of such compounds in the development of treatments for gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Mechanism of Action

Target of Action

The primary target of this compound is the mGluR1 receptor . This receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

The compound acts as a potent antagonist of the mGluR1 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the mGluR1 receptor, thereby modulating the physiological processes in which this receptor is involved.

Pharmacokinetics

The compound has been reported to have agood pharmacokinetic profile in rats . This suggests that it is well-absorbed, distributed, metabolized, and excreted in these animals. These properties are crucial for the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

As an antagonist of the mGluR1 receptor, the compound can modulate glutamate signaling and thus influence various physiological processes. It has demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that it could potentially be used in the treatment of disorders related to glutamate signaling, such as schizophrenia.

properties

IUPAC Name

4-fluoro-N-[4-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)11-10-18-13-28-21(24-18)25-20(27)16-6-8-17(22)9-7-16/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRWYJDLDIELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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